molecular formula C17H14N2O3 B14166432 [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate CAS No. 380170-61-6

[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate

Cat. No.: B14166432
CAS No.: 380170-61-6
M. Wt: 294.30 g/mol
InChI Key: HXROGCGIEAOBKW-UHFFFAOYSA-N
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Description

[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate is an organic compound with a complex structure that includes both aniline and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate typically involves the reaction of N-methylaniline with 4-cyanobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or benzoate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-(2,4-dichlorophenyl)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

Compared to similar compounds, [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate stands out due to its unique combination of aniline and benzoate groups. This structural feature provides distinct reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

380170-61-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate

InChI

InChI=1S/C17H14N2O3/c1-19(15-5-3-2-4-6-15)16(20)12-22-17(21)14-9-7-13(11-18)8-10-14/h2-10H,12H2,1H3

InChI Key

HXROGCGIEAOBKW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(C=C2)C#N

solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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